molecular formula C10H10ClFO3 B2701214 Ethyl 2-(4-chloro-3-fluorophenoxy)acetate CAS No. 1096703-33-1

Ethyl 2-(4-chloro-3-fluorophenoxy)acetate

Cat. No.: B2701214
CAS No.: 1096703-33-1
M. Wt: 232.64
InChI Key: SASZOIGUNZVRTQ-UHFFFAOYSA-N
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Description

Ethyl 2-(4-chloro-3-fluorophenoxy)acetate is an organic compound with the molecular formula C10H10ClFO3. It is a derivative of phenoxyacetic acid and is characterized by the presence of chloro and fluoro substituents on the phenyl ring. This compound is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-chloro-3-fluorophenoxy)acetate typically involves the reaction of 4-chloro-3-fluorophenol with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-chloro-3-fluorophenoxy)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(4-chloro-3-fluorophenoxy)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(4-chloro-3-fluorophenoxy)acetate involves its interaction with specific molecular targets. The chloro and fluoro substituents on the phenyl ring can influence the compound’s binding affinity and selectivity towards enzymes and receptors. The ester group can undergo hydrolysis to release the active phenoxyacetic acid derivative, which can then exert its effects on biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(2-chloro-4-fluorophenoxy)acetate
  • Pyraflufen-ethyl (Ethyl [2-chloro-5-(4-chloro-5-difluoromethoxy-1-methylpyrazol-3-yl)-4-fluorophenoxy]acetate)

Uniqueness

Ethyl 2-(4-chloro-3-fluorophenoxy)acetate is unique due to the specific positioning of the chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This compound’s distinct structure allows for unique interactions with molecular targets, making it valuable in various research and industrial applications .

Properties

IUPAC Name

ethyl 2-(4-chloro-3-fluorophenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFO3/c1-2-14-10(13)6-15-7-3-4-8(11)9(12)5-7/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SASZOIGUNZVRTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC(=C(C=C1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4-chloro-3-fluoro-phenol (0.50 g, 3.34 mmol) in acetonitrile (8 ml) were added caesium carbonate (1.31 g, 4.01 mmol) and ethyl bromoacetate (0.40 ml, 3.51 mmol). The resulting suspension was stirred at room temperature for 1 hour and was then poured onto ice/aq. ammonium chloride solution (50 ml) and the resulting mixture was extracted twice with ethyl acetate. The combined organic extracts were dried over sodium sulphate, filtered and concentrated in vacuo. The residue was purified by flash chromatography (SiO2: heptane/ethyl acetate=gradient 100:0-70:30) to yield a colourless oil (0.81 g, 100%); 1H NMR (300 MHz, CDCl3): 7.30 (1H, d), 6.73 (1H, dd), 6.66 (1H, dd), 4.59 (2H, s), 4.28 (2H, q), 1.30 (3H, t).
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
caesium carbonate
Quantity
1.31 g
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Yield
100%

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